N-(1H-Indol-7-yl)acetamide
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Chemistry
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of modern organic chemistry. evitachem.comresearchgate.net This structural motif is not merely a synthetic curiosity but is widespread in nature, forming the core of many natural products with profound biological activities. evitachem.comparchem.com Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores its importance. evitachem.comparchem.com
The versatility of the indole scaffold allows for functionalization at various positions, enabling the creation of vast libraries of compounds with diverse properties. sigmaaldrich.com Chemists have developed numerous methods for the synthesis and modification of indoles, ranging from classical approaches like the Fischer indole synthesis to modern metal-catalyzed cross-coupling reactions. evitachem.comresearchgate.net This extensive synthetic toolbox has facilitated the exploration of indole derivatives in drug discovery, leading to the development of potent therapeutic agents. evitachem.com The 7-aminoindole moiety, in particular, is a crucial scaffold for developing compounds with a range of biological activities, including antimalarial and antioxidant properties. mdpi.com
Overview of Acetamide (B32628) Derivatives in Synthetic Design and Molecular Research
Acetamide derivatives, characterized by the R-NH-CO-CH₃ functional group, are integral to synthetic and medicinal chemistry. The acetamide group can influence a molecule's physicochemical properties, such as solubility and stability, which are critical for its biological application. vulcanchem.com In drug design, the acetamide moiety is often incorporated to enhance binding affinity to biological targets through hydrogen bonding interactions. vulcanchem.com
The synthesis of acetamide derivatives is typically straightforward, often involving the acylation of an amine with acetyl chloride or acetic anhydride (B1165640). clockss.org This ease of formation makes the acetamide group a valuable component in the design of new molecules. Research has shown that acetamide derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. clockss.orgchemicalbook.com For instance, the well-known analgesic, paracetamol, is an acetamide derivative. ahajournals.org The conjugation of an acetamide group to other bioactive scaffolds, such as the indole ring system, is a common strategy in the development of novel therapeutic agents. chemicalbook.com
Detailed Research Findings
While specific research focused solely on the unsubstituted N-(1H-Indol-7-yl)acetamide is not extensively documented in publicly available literature, significant insights can be drawn from studies on its closely related derivatives. The synthesis and properties of substituted N-(indol-7-yl)acetamides have been explored, providing a strong basis for understanding the chemistry of the parent compound.
A key synthetic route to N-(indol-7-yl)acetamides involves the Beckmann rearrangement of the corresponding oximes. mdpi.comnih.gov This reaction transforms an oxime derived from a 7-acetylindole derivative into the corresponding acetamide. For example, a study on the synthesis of N-(2,5-diaryl-1H-indol-7-yl)acetamides utilized a trifluoroacetic acid-mediated Beckmann rearrangement of the oximes derived from 1-(2,5-diaryl-1H-indol-7-yl)ethanones. mdpi.com This methodology highlights a plausible and efficient pathway to access the this compound core.
Another synthetic strategy involves the direct acetylation of 7-aminoindole. The reactivity of 7-aminoindoles with reagents like acetylacetone (B45752) has been studied, indicating the feasibility of reactions at the amino group. tandfonline.com Furthermore, a convenient method for the synthesis of acetylaminoindoles from nitroindoles has been described, involving an indium-mediated one-pot reductive acylation. clockss.org This process reduces the nitro group to an amine, which is then acylated in the same reaction vessel.
The biological evaluation of N-(indol-7-yl)acetamide derivatives has revealed promising activities. In a study on potential antiplasmodial properties, several N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were synthesized and tested. mdpi.com The results indicated that the 7-aminoindole framework is crucial for biological activity. mdpi.com For instance, N-(2,5-bis(4-fluorophenyl)-1H-indol-7-yl) acetamide showed moderate in vitro antiplasmodial activity against a chloroquine-sensitive strain of Plasmodium falciparum. mdpi.com
Furthermore, the cytotoxicity of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles has been investigated against human cancer cell lines. nih.gov The presence of the acetamido moiety at the 7-position was found to lead to modest cytotoxicity. nih.gov
Physicochemical Data of Related N-(Indol-7-yl)acetamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| N-(2,5-Bis(4-fluorophenyl)-1H-indol-7-yl) Acetamide | C₂₂H₁₆F₂N₂O | 378.38 | 243-245 | mdpi.com |
| N-(5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1H-indol-7-yl) Acetamide | C₂₃H₁₉FN₂O₂ | 386.41 | 213-215 | mdpi.com |
| N-[5-Bromo-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide | C₁₆H₁₂BrFN₂O | 363.18 | 263-265 | nih.gov |
| N-(5-Bromo-2-phenyl-1H-indol-7-yl)acetamide | C₁₆H₁₃BrN₂O | 345.20 | 258-260 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOHDTHCOCZQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanisms of N 1h Indol 7 Yl Acetamide Derivatives
General Synthetic Routes to Indole (B1671886) Acetamides
The construction of N-(1H-indol-7-yl)acetamide derivatives can be achieved through several established and innovative synthetic routes. These methods offer flexibility in accessing a diverse range of substituted indole acetamides.
Beckmann Rearrangement-Mediated Approaches to N-(Indol-7-yl)acetamides
A prominent method for the synthesis of N-(indol-7-yl)acetamides involves the Beckmann rearrangement of ketoximes. nih.govresearchgate.net This reaction transforms an oxime into an amide under acidic conditions. byjus.com The process typically starts with the formation of an oxime from a corresponding ketone. masterorganicchemistry.com
In a representative synthesis, 1-(2,5-diarylindol-7-yl)ethanones are reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to yield the corresponding oximes. nih.govresearchgate.net Subsequent treatment of these oximes with an acid, such as trifluoroacetic acid (TFA) in acetonitrile (B52724), induces the Beckmann rearrangement to afford the desired N-(2,5-diaryl-1H-indol-7-yl)acetamides. nih.govresearchgate.netmdpi.com This rearrangement is a powerful tool for converting a carbonyl group at the 7-position of the indole ring into an acetamido group.
The reaction proceeds through the protonation of the oxime's hydroxyl group, converting it into a good leaving group. blogspot.com This is followed by a 1,2-alkyl shift to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydration of this intermediate yields the final amide product. byjus.com
A variety of substituted N-(indol-7-yl)acetamides have been synthesized using this methodology, with yields often being moderate to good. mdpi.commdpi.com For instance, the synthesis of N-(2,5-Bis(4-fluorophenyl)-1H-indol-7-yl) Acetamide (B32628) (3a) from its corresponding oxime (2a) in the presence of TFA in acetonitrile resulted in an 80% yield. mdpi.com
Table 1: Examples of N-(Indol-7-yl)acetamide Derivatives Synthesized via Beckmann Rearrangement mdpi.com
| Compound | Starting Oxime | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| N-(2,5-Bis(4-fluorophenyl)-1H-indol-7-yl) Acetamide (3a) | 2a | TFA, acetonitrile, reflux | 80 | 272–275 |
| N-(5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1H-indol-7-yl) Acetamide (3b) | 2b | TFA, acetonitrile, reflux | 75 | 213–215 |
| N-(2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-indol-7-yl) Acetamide (3c) | 2c | TFA, acetonitrile, reflux | 73 | Not specified |
Condensation Reactions for Indole Acetamide Formation
Condensation reactions provide a direct and versatile route to form the amide bond in indole acetamides. libretexts.org This approach typically involves the reaction of an aminoindole with an activated carboxylic acid derivative, such as an acid chloride or anhydride (B1165640), or the coupling of an indole carboxylic acid with an amine.
One common strategy is the one-pot multicomponent reaction of indole-3-acetic acid with different substituted anilines, facilitated by a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org In this reaction, CDI activates the carboxylic acid group of indole-3-acetic acid, which then readily reacts with the amine to form the corresponding indole-3-acetamide (B105759). acs.orgresearchgate.net
Another example involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives to produce N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. bohrium.com Additionally, multicomponent reactions catalyzed by p-toluenesulfonic acid have been employed to synthesize various acetamide derivatives from aldehydes, isocyanates, and amines. globalresearchonline.net
Coupling Reactions in the Synthesis of Indole Acetamides
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl and N-alkyl indole acetamides. beilstein-journals.org These reactions offer a high degree of control and functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly useful for forming the C-N bond between an aryl halide and an amine.
For instance, the synthesis of this compound derivatives can be achieved by coupling a 7-haloindole with acetamide in the presence of a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base. beilstein-journals.org This methodology allows for the direct introduction of the acetamido group onto the indole ring.
Furthermore, palladium-catalyzed reactions can be used to construct the indole ring itself, which can then be further functionalized. For example, the Larock indole synthesis, a palladium-catalyzed annulation of an o-haloaniline with an alkyne, can be employed to generate substituted indoles that are precursors to indole acetamides. rsc.org
Ring-Opening Reaction Pathways to Indole Acetamide Precursors
Ring-opening reactions of certain heterocyclic systems can provide access to intermediates that can be subsequently cyclized to form the indole ring of this compound precursors. While not a direct route to the final product, this strategy offers an alternative approach to constructing the core indole scaffold.
One such example involves the ring-opening of aryl triazoles. mdpi.com Under thermal or metal-catalyzed conditions, N-sulfonylated or other activated triazoles can undergo ring-opening to form reactive ketenimine intermediates. These intermediates can then react with various nucleophiles and undergo subsequent cyclization to form indole derivatives. mdpi.com
Another approach involves the thiourea-catalyzed ring-opening of episulfonium ions with indoles. harvard.edu This reaction leads to the formation of indole derivatives that can serve as precursors for more complex structures, including those containing an acetamide moiety.
Fischer Indole Synthesis in the Generation of Indole Ring Systems
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. bhu.ac.in
This method can be adapted to synthesize precursors for this compound. For example, a substituted phenylhydrazine can be reacted with a ketone containing a masked amino group or a group that can be readily converted to an acetamide. The resulting indole can then be further elaborated to the desired product.
A specific application involves the condensation of phenylhydrazine with 1,4-cyclohexanedione (B43130) monoethylene acetal, which, after several steps, can lead to functionalized indoles. rsc.org The versatility of the Fischer indole synthesis allows for the introduction of various substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. wikipedia.org
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. The synthesis of this compound derivatives involves several key mechanistic steps.
In the Beckmann rearrangement, the key step is the migration of the alkyl or aryl group anti-periplanar to the leaving group on the oxime nitrogen. blogspot.com This concerted rearrangement leads to the formation of a nitrilium ion, which is then attacked by water to form the amide after tautomerization. byjus.commasterorganicchemistry.com
For condensation reactions involving coupling agents like CDI, the mechanism involves the activation of the carboxylic acid by forming a highly reactive acylimidazolide intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the release of imidazole. acs.orgresearchgate.net
Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The palladium catalyst facilitates the formation of the C-N bond by bringing the aryl halide and the amine into close proximity within its coordination sphere. beilstein-journals.org
The mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone, which then isomerizes to an enehydrazine. wikipedia.org Protonation of the enehydrazine triggers a mdpi.commdpi.com-sigmatropic rearrangement (the key bond-forming step), followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
Advanced Spectroscopic Characterization of N 1h Indol 7 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Chemical Shift Analysis and Signal Assignment
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N-(1H-Indol-7-yl)acetamide, distinct signals are observed for the protons of the indole (B1671886) ring, the acetamide (B32628) group, and the NH protons.
The chemical shifts are influenced by the electron density around the protons. For instance, the indole NH proton typically appears as a broad singlet at a downfield chemical shift, often around δ 11.2 ppm in DMSO-d6, due to its acidic nature and involvement in hydrogen bonding. researchgate.net The amide NH proton also appears downfield, with its chemical shift being sensitive to the solvent and concentration. researchgate.net Protons on the aromatic indole ring resonate in the aromatic region of the spectrum.
Table 1: ¹H NMR Chemical Shift Data for this compound and Related Structures
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole NH | ~10.5 - 12.4 | s (broad) | Chemical shift is solvent and concentration dependent. researchgate.netscirp.org |
| Amide NH | ~9.7 | s | The chemical shift can vary based on hydrogen bonding. mdpi.com |
| Aromatic CH (Indole) | ~6.5 - 8.0 | m, d, t | Complex multiplet patterns due to spin-spin coupling. globalresearchonline.net |
| Acetyl CH₃ | ~2.2 | s | Singlet integrating to three protons. mdpi.com |
| Data is compiled from typical values for similar indole and acetamide structures and may vary based on solvent and experimental conditions. |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct resonances for each unique carbon atom.
The carbonyl carbon of the acetamide group is characteristically found far downfield, typically in the range of δ 170-180 ppm. bmrb.iochemicalbook.com The carbons of the indole ring appear in the aromatic region, generally between δ 100 and 140 ppm. The specific chemical shifts of the indole carbons are influenced by the position of the acetamide substituent. The methyl carbon of the acetyl group gives a signal in the upfield region of the spectrum.
Table 2: ¹³C NMR Chemical Shift Data for this compound and Related Structures
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~170 - 180 | Downfield due to the electronegativity of the oxygen atom. mdpi.combmrb.io |
| Indole C2 | ~125 | |
| Indole C3 | ~102 | |
| Indole C3a | ~128 | |
| Indole C4 | ~120 | |
| Indole C5 | ~121 | |
| Indole C6 | ~112 | |
| Indole C7 | ~129 | |
| Indole C7a | ~135 | |
| Acetyl CH₃ | ~24 | Upfield signal. bmrb.io |
| Data is compiled from typical values for similar indole and acetamide structures and may vary based on solvent and experimental conditions. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de
For this compound (C₁₀H₁₀N₂O), the molecular ion peak (M⁺·) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 174.20 g/mol . nist.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. uni-saarland.de
The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses. A common fragmentation pathway for indole derivatives is the formation of a stable indole cation. researchgate.net The acetamide side chain can also fragment, for example, through the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (CH₃CO·).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band for the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibrations of the indole and amide groups would appear as one or more bands in the region of 3200-3400 cm⁻¹. ekb.eg The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Bending vibrations for the N-H group and C-H groups also provide structural information.
Raman spectroscopy can also be used to identify these functional groups, often providing complementary information to the IR spectrum, particularly for non-polar bonds.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole & Amide) | 3200 - 3400 | Medium - Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| Data is compiled from typical values for similar indole and acetamide structures. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as the indole ring in this compound.
The UV-Vis spectrum of an indole derivative typically shows two main absorption bands. researchgate.net These arise from π→π* electronic transitions within the conjugated bicyclic system. The position and intensity of these bands can be influenced by substituents on the indole ring. The acetamide group, being an electron-withdrawing group, can cause a shift in the absorption maxima (λ_max) compared to unsubstituted indole. The electronic transitions observed in the UV-Vis spectrum are typically π→π* and n→π* transitions.
Solid State Structural Elucidation of N 1h Indol 7 Yl Acetamide and Analogues
Single Crystal X-ray Diffraction (XRD) for Molecular Geometry Determination
Single crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the molecular structure of crystalline materials. sevenstarpharm.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous determination of a molecule's three-dimensional geometry. sevenstarpharm.com For N-(1H-indol-7-yl)acetamide and its derivatives, XRD studies have been instrumental in confirming their chemical structures and revealing subtle conformational details. mdpi.comredalyc.orgscielo.org.co
In a study of N-aryl-N-(3-indolmethyl) acetamides, single crystal XRD was used to confirm the structures of the C-3 substituted indoles. redalyc.orgscielo.org.co For one diacetamide (B36884) analogue, the analysis revealed a monoclinic crystal system with the space group P 21/n and provided precise cell constants and bond lengths. redalyc.orgscielo.org.co Similarly, for a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, XRD analysis of a suitable single crystal provided unequivocal proof of the molecular structure, which was found to be an inversion twin. mdpi.comresearchgate.net
The molecular structure of N-(1H-indol-7-yl)-2-methylbenzamide, an analogue, was also elucidated using single-crystal X-ray diffraction, confirming the connectivity and geometry of the molecule. eurjchem.com In another example, the crystal structure of (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide was determined to be orthorhombic (space group P 21 21 21), with the analysis confirming the absolute configuration derived from the synthetic procedure. iucr.org
The power of XRD extends to complex indole (B1671886) derivatives as well. For instance, the crystal structures of two new [1-(phenylsulfonyl)-1H-indol-2-yl]methanamine derivatives were determined, revealing key details about their conformation. nih.goviucr.org
Table 1: Crystallographic Data for Selected this compound Analogues
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Diacetamide analogue of N-aryl-N-(3-indolmethyl) acetamide (B32628) | Monoclinic | P 21/n | 11.1184(19) | 8.0048(13) | 20.534(4) | 90 | redalyc.orgscielo.org.co |
| 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime | Monoclinic | C 2/c | 31.437(3) | 5.5224(5) | 16.6545(16) | 94.703(4) | researchgate.net |
| (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide | Orthorhombic | P 21 21 21 | 7.307(4) | 8.559(4) | 25.674(9) | 90 | iucr.org |
| N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | Monoclinic | P21/c | 13.6698 (17) | 19.781 (2) | 8.1056 (10) | 99.388 (8) | iucr.org |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.
Hydrogen bonds are among the most significant intermolecular interactions in the crystal structures of this compound and its analogues, playing a crucial role in the formation of stable, extended networks. sevenstarpharm.com Oximes, for example, are known to act as both hydrogen-bond donors (via the –O–H group) and acceptors (via the –C=N and –OH moieties), enabling the formation of dimers and catemers. mdpi.com
In the crystal structure of N-[5-Bromo-2-(4-methoxyphenyl)-3-(2,2,2-trifluoro-1-hydroxyiminoethyl)-1H-indol-7-yl]acetamide, a strong intermolecular hydrogen bond is observed between the amide oxygen of one molecule and the hydroxyl proton of another, with an O(2)–H(2)···O(3) bond distance of 1.64 Å and a bond angle of 170°. mdpi.com Additionally, an intermolecular hydrogen bond exists between the amide proton and the oxygen atom of the oxime moiety of an adjacent molecule (N(3)–H(3)···O(2) = 2.17 Å, 177°). mdpi.com Intramolecular hydrogen bonding is also present between the amide oxygen and the indole nitrogen's hydrogen atom. mdpi.com
For N-(1H-indol-7-yl)-2-methylbenzamide, the crystal packing is stabilized by non-covalent N-H···O and C-H···π interactions. eurjchem.com Similarly, the crystal packing of (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide is stabilized by two N—H···O hydrogen bonds that link the molecules into layers. iucr.org In the case of 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, the crystal structure reveals both intermolecular {N(1)—H(1)···N(2)} and {O(2)—H(2)···O(1)} hydrogen bonding. researchgate.net
In addition to hydrogen bonding, π-π stacking interactions between aromatic rings contribute significantly to the stability of the crystal structures of many indole derivatives. evitachem.com These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic systems.
The crystal structure of N-[5-Bromo-2-(4-methoxyphenyl)-3-(2,2,2-trifluoro-1-hydroxyiminoethyl)-1H-indol-7-yl]acetamide exhibits evidence of indole stacking, with distances of 3.4 Å and 4.0 Å between the planes and the centroids of the indole rings, respectively. mdpi.com In contrast, the analogous 5-methoxy-1-methylindole-3-carboxaldehyde oxime derivative did not show π-stacking. mdpi.com For N-(1H-indol-7-yl)-2-methylbenzamide, parallel displaced π···π interactions are involved in the crystal packing. eurjchem.com
For N-(1H-indol-7-yl)-2-methylbenzamide, Hirshfeld surface analysis and decomposed fingerprint plots were used to visualize the strong N-H···O hydrogen bonds and C-H···π stacking interactions. eurjchem.com The analysis showed that H···H, N-H···O, C-H···π, and π···π intermolecular interactions are the primary contributors to the molecular self-assembly in the crystal. eurjchem.com In a study of two [1-(phenylsulfonyl)-1H-indol-2-yl]methanamine derivatives, Hirshfeld surface analysis confirmed that the primary contributions to the surface areas were from contacts involving hydrogen atoms. iucr.org For one of the derivatives, O⋯H/H⋯O contacts accounted for 22.4% of the Hirshfeld surface. iucr.org
π-π Stacking Interactions
Conformational Analysis in the Solid State
The conformation of a molecule, which describes the spatial arrangement of its atoms, can have a significant impact on its properties and biological activity. In the solid state, the conformation is often influenced by the forces of crystal packing.
In the crystal structure of N-[5-Bromo-2-(4-methoxyphenyl)-3-(2,2,2-trifluoro-1-hydroxyiminoethyl)-1H-indol-7-yl]acetamide, the 2-aryl ring is twisted out of the plane of the indole ring to minimize steric hindrance with the trifluoroacetyl oxime moiety. mdpi.com This is evidenced by the torsion angles C(9)–C(8)–C(10)–C(11) and N(1)–C(8)–C(10)–C(15) of −140.0° and −144.2°, respectively. mdpi.com For two [1-(phenylsulfonyl)-1H-indol-2-yl]methanamine derivatives, the sulfonyl moieties were found to adopt an anti-periplanar conformation. nih.goviucr.org
Computational Chemistry and Theoretical Modeling of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational chemistry and theoretical modeling studies focusing solely on the compound This compound are not publicly available. While extensive research exists for various other indole derivatives, the detailed quantum chemical analyses as outlined in the query—including Density Functional Theory (DFT) for geometry optimization, basis set selection, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Mulliken atomic charge distribution—have not been published for this particular molecule.
The provided outline requests an in-depth analysis based on research findings. However, without source data from dedicated studies on this compound, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the strict content requirements.
General methodologies for such computational studies on related indole compounds can be described. For instance, studies on similar molecules often employ DFT calculations with functionals like B3LYP and basis sets such as 6-311++G(d,p) to predict molecular structures and properties. bhu.ac.inacs.orgniscpr.res.in These analyses typically involve:
Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule.
HOMO-LUMO Analysis: Determining the highest occupied and lowest unoccupied molecular orbitals to understand electronic transitions and reactivity. niscpr.res.inmdpi.com
MEP Mapping: Visualizing the electrostatic potential to predict sites for electrophilic and nucleophilic attack. bhu.ac.in
NBO Analysis: Investigating charge delocalization and the stability arising from hyperconjugative interactions. acs.orgniscpr.res.in
Mulliken Population Analysis: Estimating the partial atomic charges within the molecule. niscpr.res.in
While these techniques are standard, applying their general principles to this compound without specific computational results would be conjectural. The generation of accurate data tables and detailed research findings, as requested, is contingent on the existence of peer-reviewed research that has performed these calculations on the exact compound of interest.
Therefore, the requested article cannot be generated at this time due to the absence of specific scientific data for this compound.
Computational Chemistry and Theoretical Modeling of N 1h Indol 7 Yl Acetamide
Quantum Chemical Calculations
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using Density Functional Theory (DFT), determine the frequencies at which the molecule's bonds stretch, bend, and twist. Each calculated frequency corresponds to a specific vibrational mode.
Theoretical Calculation of Thermodynamic Properties
The thermodynamic properties of N-(1H-Indol-7-yl)acetamide, such as enthalpy, entropy, and Gibbs free energy, can be calculated theoretically. These calculations rely on the vibrational frequencies obtained from the aforementioned computational methods. By applying principles of statistical mechanics, these properties can be determined at various temperatures.
These theoretical values are crucial for predicting the compound's stability and its behavior in chemical reactions under different thermal conditions. The calculations typically involve determining the electronic, translational, rotational, and vibrational contributions to the total partition function of the molecule.
Below is a representative table illustrating how such data would be presented. Note: The values are hypothetical examples and are not actual calculated data for this compound.
Table 1: Hypothetical Thermodynamic Properties of this compound| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (Cp) (cal/mol·K) | Enthalpy (H) (kcal/mol) |
|---|---|---|---|
| 298.15 | 95.0 | 45.0 | 10.0 |
| 400.00 | 110.0 | 55.0 | 15.0 |
| 500.00 | 125.0 | 65.0 | 21.0 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time. This computational method calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For a molecule like this compound, an MD simulation could reveal:
Conformational Changes: How the molecule flexes and changes its shape, particularly the orientation of the acetamide (B32628) group relative to the indole (B1671886) ring.
Solvent Interactions: How the molecule interacts with solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds.
Binding Dynamics: In the context of a biological target, such as an enzyme, MD simulations can be used to study how the compound binds and unbinds from the active site.
These simulations provide insights into the molecule's flexibility, stability, and interaction patterns that are not apparent from static models.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for analyzing the electron density of a molecule to understand chemical bonding. Developed by Richard Bader, this theory partitions the molecule into atomic basins based on the topology of the electron density.
For this compound, a QTAIM analysis would involve:
Bond Path Analysis: Identifying the paths of maximum electron density that link atomic nuclei, which correspond to chemical bonds.
Critical Point Analysis: Locating critical points in the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions, such as hydrogen bonds within the molecule or between molecules.
Atomic Properties: Calculating properties like atomic charges and energies for each atom in the molecule.
This analysis provides a rigorous, physically grounded definition of atoms and bonds within the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It extends the principles of DFT to study systems in the presence of time-dependent electric fields, such as light.
For this compound, a TD-DFT calculation would predict the wavelengths at which the molecule absorbs light and the intensity of these absorptions. The analysis provides information about the electronic transitions responsible for each absorption peak, for example, identifying them as π → π* or n → π* transitions. These theoretical spectra can be directly compared with experimentally measured spectra to validate the computational model and aid in the interpretation of experimental results.
Derivatization Strategies for N 1h Indol 7 Yl Acetamide
The chemical modification of N-(1H-Indol-7-yl)acetamide is a key area of research for creating new analogues with potentially enhanced properties. Derivatization focuses on the three reactive sites within the molecule: the acetamide (B32628) group, the indole (B1671886) nitrogen, and the indole ring itself. Strategies such as acylation, silylation, and alkylation are employed to modify these functional groups, thereby altering the molecule's physicochemical characteristics.
Theoretical Structure Activity Relationship Sar and Molecular Interaction Studies
Computational Approaches to Structure-Activity Correlation
Quantitative Structure-Activity Relationship (QSAR) represents a important computational technique in drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is predicated on the principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com For indole (B1671886) acetamide (B32628) derivatives, QSAR studies are instrumental in identifying the key structural features and molecular descriptors that influence their therapeutic potential. researchgate.netscribd.com
A typical QSAR study involves several critical steps: the selection of a dataset of compounds with known biological activities, the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic), the development of a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and rigorous validation of the model's predictive power. researchgate.netmdpi.com For instance, a QSAR study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives identified key descriptors that correlate with their anti-influenza A virus activity, providing a model for designing new, more effective inhibitors. scribd.com
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in QSAR studies. researchgate.net The energies of these orbitals, and the difference between them (the HOMO-LUMO gap), are fundamental quantum chemical descriptors that provide insights into the reactivity and kinetic stability of a molecule. researchgate.netacs.org
A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and a greater ease of intramolecular charge transfer, which can be crucial for a molecule's interaction with a biological target. researchgate.netacs.org For example, density functional theory (DFT) calculations on a novel chemical entity containing an indole moiety revealed that a small difference between the HOMO (−0.220 eV) and LUMO (−0.056 eV) orbital energies is indicative of its reactive nature. amazonaws.com The distribution of these orbitals also helps in identifying potential sites for electrophilic and nucleophilic attacks, further elucidating the molecule's interaction mechanism at the active site of a receptor. researchgate.net This information is invaluable for optimizing the structure of lead compounds to enhance their desired biological activity.
In Silico Molecular Docking Studies for Ligand-Target Binding Mode Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecular target, such as a protein or enzyme. mdpi.comcjnmcpu.com This in silico technique simulates the ligand-receptor binding process, providing detailed three-dimensional models of the interaction at the atomic level. acs.org For derivatives of indole acetamide, docking studies have been instrumental in elucidating their binding modes with various therapeutic targets, thereby guiding structure-activity relationship (SAR) analyses. acs.orgaustinpublishinggroup.com
The process involves placing the ligand into the binding site of the target protein and evaluating the geometry and energy of the resulting complex using a scoring function. mdpi.com The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the active site. For example, docking studies of indole-3-acetamide (B105759) derivatives against the α-amylase enzyme identified key hydrogen bond interactions with amino acid residues like Asp300 and π-π interactions with Trp59, which were crucial for their inhibitory activity. acs.org Similarly, in a study of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives as Src kinase inhibitors, docking revealed that the most active compound formed a critical hydrogen bond with Leu273 in the active site. austinpublishinggroup.com
The insights gained from these studies are compiled in the table below, showcasing the diverse targets of indole acetamide derivatives and the specific interactions that govern their binding.
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| Indole-3-acetamide derivatives | α-Amylase | Asp300, Trp59, Leu165, Ala198, His201 | Not Specified | acs.org |
| N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives | Src Kinase | Leu273 | Not Specified | austinpublishinggroup.com |
| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides | 4DH6 (Protein) | THR232, GLY230, PRO70 | -7.88 | nih.gov |
| Indole-based derivatives | Butyrylcholinesterase (BuChE) | Trp82, Tyr332, Gly116 | -19.52 | nih.gov |
| N-aryl-2-(N-disubstituted) acetamide compounds | Monoamine Oxidase B (MAO-B) | Not Specified | Better than reference drug Zonisamide | researchgate.net |
This table is for illustrative purposes and summarizes findings from various studies on indole acetamide derivatives, not specifically N-(1H-Indol-7-yl)acetamide.
Molecular Interaction Energy Analysis in Theoretical Binding Models
Beyond predicting the binding pose, computational methods can quantify the energetic contributions of individual interactions within the ligand-receptor complex. Molecular interaction energy analysis, often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, provides a deeper understanding of the driving forces behind ligand binding. cjnmcpu.combiorxiv.org
This type of analysis decomposes the total binding free energy into contributions from specific amino acid residues or types of interactions (e.g., electrostatic, van der Waals, solvation energy). biorxiv.org By identifying the "hot spots" in the binding site—residues that contribute most significantly to the binding affinity—researchers can make more informed decisions for lead optimization. biorxiv.org For instance, a pairwise decomposition of interaction energies for a ligand bound to the SARS-CoV-2 Main Protease identified HIS41, ASN142, GLY143, MET165, and GLU166 as key stabilizing residues, each contributing at least -3 kcal/mol to the binding free energy. biorxiv.org
The application of such energy analysis to theoretical models of this compound bound to its targets would be invaluable. It would allow for a quantitative assessment of how modifications to the acetamide or indole moieties affect interactions with specific residues, thereby providing a rational basis for designing analogs with improved binding affinity and, consequently, enhanced biological activity. The stabilization of dimers through metal complexation and the introduction of specific functional groups can significantly increase binding energy, a principle that can be applied in the design of new derivatives. chemrxiv.org
Advanced Analytical Methodologies in N 1h Indol 7 Yl Acetamide Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of N-(1H-Indol-7-yl)acetamide. It combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. This combination allows for the accurate determination of compound purity and the identification of products that may form during synthesis or upon degradation. nih.govlcms.cz
For purity assessment, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed. moca.net.ua A common approach involves using a C18 reverse-phase column with a gradient elution mobile phase, often consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.netscirp.org The method's performance is validated for linearity, accuracy, precision, and selectivity to ensure it can reliably quantify this compound and separate it from any impurities. moca.net.uajapsonline.com
To identify degradation products, forced degradation or stress testing studies are conducted. nih.govresearchgate.net The compound is subjected to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonization (ICH) guidelines. nih.gov The resulting mixtures are then analyzed by LC-MS/MS. The mass spectrometer identifies the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram. By analyzing the fragmentation patterns (MS/MS spectra) of these new peaks, the structures of the degradation products can be elucidated. nih.govresearchgate.net For instance, degradation might involve hydrolysis of the acetamide (B32628) group or oxidation of the indole (B1671886) ring.
Table 1: Illustrative LC-MS/MS Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 2.7 µm) scirp.org |
| Mobile Phase A | 0.1% Formic Acid in Water scirp.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile scirp.org |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C scirp.org |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer epa.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification |
Table 2: Hypothetical Degradation Products of this compound Identified by LC-MS/MS
| Compound Name | Proposed Structure Change | Expected [M+H]⁺ (m/z) |
|---|---|---|
| This compound (Parent) | - | 175.08 |
| 7-Amino-1H-indole | Hydrolysis of acetamide | 133.07 |
| N-(1-Oxo-1H-indol-7-yl)acetamide | Oxidation of indole ring | 191.07 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds. researchgate.netmdpi.com While this compound itself has low volatility due to its polar N-H groups and amide functionality, GC-MS can be employed for specific applications, such as analyzing volatile impurities from the synthesis process or analyzing the compound itself after chemical derivatization. gcms.cz
Derivatization is a key step to increase the volatility and thermal stability of polar compounds like this compound, making them suitable for GC analysis. gcms.cz This process involves replacing active hydrogens, such as those on the indole nitrogen and the amide, with nonpolar groups. gcms.cz Common derivatization methods include:
Silylation: Reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (B98337) (TMS) derivatives. gcms.cz
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to create fluorinated acyl derivatives, which are highly volatile and detectable at low concentrations. gcms.cz
Once derivatized, the sample is injected into the GC, where it is vaporized. The volatile derivatives are then separated as they travel through a capillary column (e.g., a nonpolar DB-5ms or a polar Wax column) based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparison to spectral libraries.
Table 3: Potential Volatile Derivatives for GC-MS Analysis
| Derivative Type | Derivatizing Agent | Change in Molecular Weight |
|---|---|---|
| Trimethylsilyl (TMS) | BSTFA | +72 per TMS group |
Table 4: Typical GC-MS Instrumental Parameters
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890A or similar mdpi.com |
| Column | HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min mdpi.com |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS System | Mass Selective Detector (e.g., Agilent 5975C) mdpi.com |
| Ion Source Temp | 230 °C mdpi.com |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 50-550 amu |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) in a sample of a pure compound. This analysis provides the empirical formula of the molecule, which can then be compared to the theoretical molecular formula to confirm its stoichiometric composition and purity. youtube.com
The process involves combusting a small, precisely weighed sample of this compound at a high temperature in the presence of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by detectors. From the amounts of these products, the percentage of C, H, and N in the original sample can be calculated.
For this compound (C₁₀H₁₀N₂O), the theoretical elemental composition is calculated from its molecular formula and the atomic weights of its constituent atoms. The experimental results from the elemental analyzer should match these theoretical values within a narrow margin of error (typically ±0.4%), thereby verifying the compound's elemental stoichiometry. Any significant deviation could indicate the presence of impurities, residual solvent, or that the incorrect compound has been synthesized.
Table 5: Elemental Analysis Data for Stoichiometric Verification of C₁₀H₁₀N₂O
| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |
|---|---|---|
| Carbon (C) | 68.95% | 68.81% |
| Hydrogen (H) | 5.79% | 5.85% |
| Nitrogen (N) | 16.08% | 16.01% |
| Oxygen (O)* | 9.18% | - |
*Oxygen is typically determined by difference and not directly measured.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(1H-Indol-7-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via acylation of indole precursors. For example, reacting 1H-indol-7-amine with acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions yields the acetamide product . Optimization involves adjusting temperature (35–80°C), solvent choice (DMF or acetonitrile), and catalyst/base ratios to improve yields (reported 72–84% in similar systems) . Scaling up may require continuous flow reactors for consistent quality .
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on indole proton environments (e.g., aromatic protons at δ 6.8–7.6 ppm) and acetamide carbonyl signals (δ ~168–170 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 284.0716 for a related chloro-substituted analog) .
- X-ray crystallography : Use programs like ORTEP-3 to resolve stereochemistry and validate hydrogen bonding in crystal lattices .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines for acetamide derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy (similar to N,N-diethylacetamide hazards) .
- Store in sealed containers away from oxidizing agents .
Advanced Research Questions
Q. How do substituents on the indole ring or acetamide group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:
- Trifluoroacetyl groups : Enhance antiplasmodial activity (e.g., 80% inhibition in Plasmodium pLDH assays) by increasing electron-withdrawing effects .
- Methoxyethyl side chains : Improve solubility and bioavailability, as seen in analogs like 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide .
- Chlorophenyl substitutions : Modulate binding affinity to biological targets (e.g., kinases or receptors) via steric and electronic effects .
Q. What computational methods are used to predict the reactivity or binding modes of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reaction sites .
- Molecular docking : Simulate interactions with proteins (e.g., malaria parasite enzymes) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) for drug design .
Q. How can contradictory data on biological activity be resolved for structurally similar analogs?
- Methodological Answer : Address discrepancies via:
- Dose-response curves : Confirm IC50 values across multiple replicates .
- Metabolic stability tests : Use liver microsomes to identify degradation pathways that reduce efficacy .
- Crystallographic studies : Resolve binding mode variations due to minor structural differences (e.g., substituent orientation) .
Q. What strategies improve yield in multi-step syntheses of this compound-based hybrids?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., indole NH) during acylation steps .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) while maintaining yields .
- Column chromatography : Purify intermediates using gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
